molecular formula C16H22O6 B1343559 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid CAS No. 951892-03-8

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1343559
CAS No.: 951892-03-8
M. Wt: 310.34 g/mol
InChI Key: FDHXATJHWBISTJ-UHFFFAOYSA-N
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Description

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that features a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with heptanoic acid under acidic conditions to form the desired product. Another method includes the use of Meldrum’s acid in a one-pot multicomponent reaction with 2,3,4-trimethoxybenzaldehyde and other reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl ring.

Scientific Research Applications

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific structure, which combines the trimethoxyphenyl group with a heptanoic acid chain and a ketone functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXATJHWBISTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262248
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-03-8
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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